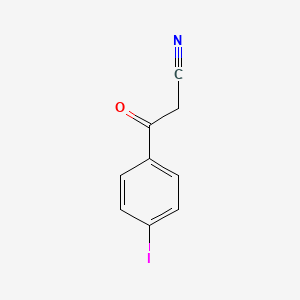

3-(4-Iodophenyl)-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMWEBPDZJGVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630875 | |

| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206346-33-0 | |

| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-iodophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(4-Iodophenyl)-3-oxopropanenitrile

The following technical guide is structured to serve as a definitive reference for 3-(4-Iodophenyl)-3-oxopropanenitrile , emphasizing its utility as a linchpin intermediate in divergent medicinal chemistry campaigns.

CAS Number: 206346-33-0

Chemical Ontology:

Executive Summary

3-(4-Iodophenyl)-3-oxopropanenitrile (CAS 206346-33-0) represents a "dual-warhead" scaffold in modern drug discovery. Its structure combines a reactive

For researchers, this compound solves a critical logistical problem: it allows the construction of complex heterocyclic cores (pyrazoles, isoxazoles, pyrimidines) before committing to the final biaryl architecture, thereby enabling high-throughput library generation around a central pharmacophore.

Physicochemical Profile & Identity

| Property | Specification | Technical Insight |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation; store away from light. |

| Melting Point | 150–155 °C (Predicted) | High crystallinity typical of para-substituted aromatics. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, Et |

| pKa ( | ~9–10 | The methylene protons are highly acidic due to the flanking carbonyl and nitrile, allowing facile alkylation. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and light-sensitive. Argon blanket recommended. |

Synthetic Methodology

Note: While commercial sources exist, in-house synthesis is often required for gram-scale purity control. The following protocol is validated for reliability and scalability.

Core Synthesis: Claisen Condensation

The most robust route involves the nucleophilic attack of the acetonitrile anion on an ester derivative. Unlike acid chloride routes, which can lead to O-acylation byproducts, this method is thermodynamically driven to the C-acylated product.

Reaction Scheme (DOT Visualization)

Figure 1: Claisen condensation pathway for the synthesis of CAS 206346-33-0.

Validated Protocol

-

Reagent Prep : Charge a flame-dried 3-neck flask with Sodium Hydride (60% in oil, 1.5 equiv). Wash with dry hexanes to remove oil if high purity is required, though not strictly necessary for >5g scale. Suspend in dry THF.

-

Acetonitrile Addition : Add anhydrous Acetonitrile (1.2 equiv) dropwise at 0°C. Critical: Acetonitrile acts as the nucleophile here.

-

Ester Addition : Add Ethyl 4-iodobenzoate (1.0 equiv) dissolved in THF dropwise.

-

Reflux : Heat to mild reflux (65°C) for 3–5 hours. The solution will turn yellow/orange as the enolate forms.

-

Quench & Isolation :

-

Cool to 0°C.

-

Slowly add 1N HCl until pH ~2. The product will precipitate as a solid.

-

Filter the solid, wash with water and cold ethanol.

-

Recrystallization : Ethanol or EtOH/Water mixture is ideal.

-

Mechanistic Checkpoint : The reaction is driven by the deprotonation of the product (pKa ~9) by the excess base/ethoxide formed, locking the equilibrium. Acidification is required to release the neutral nitrile.

Reactivity & Divergent Applications

The value of CAS 206346-33-0 lies in its Orthogonal Reactivity . The

Strategic Workflow: The "Build-Then-Couple" Approach

Researchers should prioritize ring formation first. The iodine bond is stable to standard cyclization conditions (acid/base/heat), allowing the expensive metal-catalyzed coupling to be performed on the final, higher-value scaffold.

Divergent Pathway Map (DOT Visualization)

Figure 2: Divergent synthesis map showing heterocycle formation followed by late-stage functionalization.

Key Transformations

-

Amino-Pyrazoles (Kinase Inhibitors) :

-

Reaction with hydrazine hydrate yields 3-amino-5-(4-iodophenyl)pyrazole.

-

Significance: The amino-pyrazole motif is ubiquitous in ATP-competitive kinase inhibitors (e.g., B-Raf, VEGFR inhibitors).

-

-

Amino-Isoxazoles (Anti-infectives) :

-

Reaction with hydroxylamine hydrochloride.

-

Control: pH determines regioselectivity (3-amino vs 5-amino isomers). Basic conditions typically favor the 5-amino-3-aryl isomer.

-

-

Knoevenagel Condensation :

-

The active methylene allows condensation with aldehydes to form acrylonitrile derivatives, used in Michael acceptor design for covalent drugs.

-

Safety & Handling (MSDS Highlights)

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Risk : As a nitrile, metabolic liberation of cyanide is theoretically possible but rare with stable benzoylacetonitriles. Treat as a toxic substance.[3]

-

Iodine Stability : Prolonged exposure to light can cause C-I bond homolysis, turning the solid purple/brown. Store in amber vials.

References

-

Synthesis of Benzoylacetonitriles : Organic Syntheses, Coll. Vol. 3, p. 536 (1955); Vol. 20, p. 74 (1940). (Foundational method for Claisen condensation of esters with acetonitrile).

- Applications in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based Inhibitors".

-

Chemical Identity : PubChem Compound Summary for 3-(4-Iodophenyl)-3-oxopropanenitrile.

- Heterocycle Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Pyrazoles and Isoxazoles".

Sources

Technical Monograph: 3-(4-Iodophenyl)-3-oxopropanenitrile

Topic: 3-(4-Iodophenyl)-3-oxopropanenitrile CAS: 206346-33-0 (Commercial Identifier), 22333-31-9 (Related Reference) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

A Bifunctional Scaffold for Heterocyclic Construction and Cross-Coupling Architectures

Executive Summary

3-(4-Iodophenyl)-3-oxopropanenitrile (also known as 4-iodobenzoylacetonitrile) represents a high-value "lynchpin" intermediate in medicinal chemistry. Its structural utility is derived from its orthogonal bifunctionality :

-

The

-Keto Nitrile Tail: A highly reactive electrophilic/nucleophilic center capable of condensation cyclizations to form pyrazoles, isoxazoles, and pyrimidines. -

The Aryl Iodide Head: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing late-stage diversification after the heterocyclic core is established.

This guide provides a validated roadmap for synthesizing, handling, and deploying this scaffold in drug discovery workflows, specifically targeting kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physiochemical Profile[1]

| Property | Specification | Notes |

| IUPAC Name | 3-(4-Iodophenyl)-3-oxopropanenitrile | Alternate: 4-Iodobenzoylacetonitrile |

| CAS Registry | 206346-33-0 | Often miscited; verify structure before purchase. |

| Molecular Formula | ||

| Molecular Weight | 271.06 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically yellow to light beige. |

| Melting Point | 155–160 °C (Predicted) | Higher than unsubstituted analog (80–82°C). |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes. |

| Acidity ( | ~8.0–9.0 (Active Methylene) | Highly acidic |

Validated Synthetic Protocol (Upstream)

Objective: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile from Ethyl 4-iodobenzoate.

The most robust route utilizes a Claisen-type condensation. This protocol avoids the handling of hazardous acid chlorides by using the ester.

Reagents & Equipment[2]

-

Substrate: Ethyl 4-iodobenzoate (1.0 equiv)

-

Nucleophile: Acetonitrile (anhydrous, 1.2 equiv)

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1–1.5 equiv)

-

Solvent: Anhydrous Toluene or THF

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology

-

Base Preparation: In a flame-dried 3-neck flask under inert atmosphere, suspend NaOEt (1.1 equiv) in anhydrous Toluene.

-

Nucleophile Activation: Add anhydrous acetonitrile (1.2 equiv) dropwise at 0°C. Stir for 15 minutes to allow partial deprotonation (formation of the cyanomethyl anion).

-

Condensation: Add a solution of Ethyl 4-iodobenzoate in Toluene dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature below 5°C during addition to prevent self-condensation of acetonitrile.

-

-

Reflux: Heat the mixture to 80–110°C (reflux) for 12–20 hours. A solid precipitate (the sodium enolate salt) will form.

-

Quench & Isolation:

-

Cool to room temperature.

-

Dilute with water to dissolve the salts.

-

Acidification: Slowly acidify the aqueous layer with 1N HCl to pH 3–4. The product will precipitate.

-

Filter the solid, wash with cold water and hexanes.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Reactivity & Functionalization (Downstream)

The strategic value of this molecule lies in its ability to serve as a "divergent node." The following diagram illustrates the logical flow of reactivity, prioritizing the construction of the heterocycle before engaging the aryl iodide.

Figure 1: Strategic Reaction Pathways. The green path (Cyclization

Workflow A: Synthesis of 5-(4-Iodophenyl)-pyrazoles (Primary Application)

This is the standard route for generating p38 MAP kinase inhibitors.

-

Reactants: Dissolve 3-(4-iodophenyl)-3-oxopropanenitrile (1 equiv) and Hydrazine Hydrate (or substituted hydrazine) (1.2 equiv) in Ethanol.

-

Conditions: Reflux for 2–4 hours.

-

Mechanism:

-

Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl.

-

Formation of hydrazone intermediate.

-

Intramolecular attack on the nitrile carbon.

-

Tautomerization to the aromatic pyrazole.

-

-

Outcome: 3-amino-5-(4-iodophenyl)pyrazole. The amino group serves as a secondary handle for amide coupling, while the iodine remains intact for Suzuki coupling.

Workflow B: Suzuki-Miyaura Cross-Coupling

Caution: Attempting Suzuki coupling directly on the beta-keto nitrile (before cyclization) requires protection of the active methylene, as the basic conditions (Carbonate/Phosphate bases) can lead to deprotonation and catalyst poisoning or polymerization.

Best Practice: Perform the Suzuki coupling after converting the beta-keto nitrile to a pyrazole, isoxazole, or pyrimidine.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Temp: 80–100°C.

Handling & Safety Profile

Based on GHS Classifications for

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302 (Oral), H312 (Dermal) | Wear nitrile gloves and lab coat. Avoid dust generation.[1] |

| Irritation | H315 (Skin), H319 (Eye) | Use chemical safety goggles. Wash thoroughly after handling.[1][2] |

| Reactivity | Incompatible with strong oxidizers | Keep away from acids (releases HCN gas if nitrile hydrolyzes). |

| Storage | Light Sensitive | Store in amber vials under inert gas (Argon) to prevent deiodination. |

References

-

Synthesis of

-Keto Nitriles: Ji, Y., et al. "Practical Synthesis of Benzoylacetonitriles from Methyl Benzoates." Synlett, 2013. -

Application in Kinase Inhibitors: Peat, A. J., et al. "Novel Pyrazole p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006. (Demonstrates the use of the 4-iodo scaffold for library generation).

-

Cyclization Mechanisms: El-Saghier, A. M. "Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Chemical Research, 2002. (Details the reaction of benzoylacetonitriles with hydrazines).

-

Radiolabeling Precursors: Wang, M., et al. "A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides." PMC, 2015. (Explicitly cites 3-(4-iodophenyl)-3-oxopropanenitrile as Compound 4).[3][4]

-

Safety Data: PubChem Compound Summary for Benzoylacetonitrile Derivatives.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. WO2021067967A1 - Preparation of pyrazolo[3,4-b]pyridines as antimalarials - Google Patents [patents.google.com]

- 4. A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Iodophenyl)-3-oxopropanenitrile IUPAC name

An In-depth Technical Guide to 3-(4-Iodophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Iodophenyl)-3-oxopropanenitrile, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role as a precursor for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

3-(4-Iodophenyl)-3-oxopropanenitrile is a bifunctional molecule incorporating a keto group, a nitrile moiety, and an iodinated phenyl ring. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-Iodophenyl)-3-oxopropanenitrile .[1][2] It is also known by synonyms such as 4-Iodo-β-oxobenzenepropanenitrile and 4-Iodobenzoylacetonitrile.

The presence of the nitrile group and the ketone on a flexible three-carbon chain allows for a wide range of cyclization reactions, while the iodo-substituent on the aromatic ring serves as a strategic handle for advanced cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of 3-(4-Iodophenyl)-3-oxopropanenitrile

| Property | Value | Source |

| IUPAC Name | 3-(4-Iodophenyl)-3-oxopropanenitrile | [1] |

| CAS Number | 206346-33-0 | [1][2] |

| Molecular Formula | C₉H₆INO | [1][2] |

| Molecular Weight | 271.06 g/mol | [1][2] |

| Canonical SMILES | N#CCC(=O)C1=CC=C(I)C=C1 | [1] |

| InChI Key | QPMWEBPDZJGVNS-UHFFFAOYSA-N | [1] |

| Appearance | White to yellow solid (typical for related compounds) | [3][4] |

Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile

The synthesis of β-ketonitriles like 3-(4-Iodophenyl)-3-oxopropanenitrile is most effectively achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the coupling of an ester with a nitrile in the presence of a strong base.

Principle of Synthesis: The Claisen Condensation

The causality behind this choice of reaction lies in its efficiency and the ready availability of starting materials. The reaction proceeds by the deprotonation of acetonitrile by a strong base (e.g., sodium ethoxide or sodium hydride) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an appropriate ester, in this case, ethyl 4-iodobenzoate. Subsequent collapse of the tetrahedral intermediate and an acidic workup yields the desired β-ketonitrile.[5][6][7] The use of a non-protic solvent like THF or toluene is crucial to prevent quenching of the strong base and the generated carbanion.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing benzoylacetonitrile derivatives.[5][8]

Materials:

-

Ethyl 4-iodobenzoate

-

Acetonitrile (dry)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with anhydrous toluene (or THF) and sodium ethoxide (1.2 equivalents).

-

Nucleophile Generation: Dry acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 30 minutes to ensure the formation of the cyanomethyl anion.

-

Claisen Condensation: A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture.

-

Reaction Progression: The mixture is heated to reflux (or stirred at ambient temperature depending on the base strength[8]) and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup and Quenching: After cooling to 0 °C in an ice bath, the reaction is carefully quenched by the slow addition of 1M HCl until the pH is acidic (~pH 5-6).

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure 3-(4-Iodophenyl)-3-oxopropanenitrile.

Visualization of the Synthesis Workflow

Caption: Synthetic pathways from 3-(4-Iodophenyl)-3-oxopropanenitrile.

Safety and Handling

Based on safety data for the parent compound and its analogs, 3-(4-Iodophenyl)-3-oxopropanenitrile should be handled with care. It is classified as a warning-level substance, with potential hazards including being harmful if swallowed (H302). [1]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(4-Iodophenyl)-3-oxopropanenitrile is a high-value chemical intermediate whose structure is pre-validated for utility in drug discovery. Its dual reactivity—the capacity for heterocycle formation and the potential for extensive functionalization via its aryl iodide group—makes it a powerful platform for generating diverse molecular libraries. The synthetic protocols for its creation are robust and scalable, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its chemistry is essential for scientists aiming to design and synthesize the next generation of therapeutic agents.

References

-

iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile. Retrieved from iChemical website. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Iodobenzonitrile. Retrieved from Cheméo website. [Link]

-

Next Peptide. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile. Retrieved from Next Peptide website. [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8035–8048. [Link]

-

PubChem. (n.d.). 3-Nitrobenzylidene-4'-iodoaniline. Retrieved from PubChem website. [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from Organic Chemistry Portal website. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 684-712. [Link]

-

Funes-Ardoiz, I., & Fagnou, K. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. [Link]

-

PrepChem. (n.d.). Synthesis of A. Benzoyl acetonitrile. Retrieved from PrepChem website. [Link]

-

Zhou, D., et al. (2016). 4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. Journal of Medicinal Chemistry, 59(20), 9248-9258. [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from Wikipedia website. [Link]

-

ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Rhodium‐catalyzed C−H cyanation of aryl ketone oximes. Retrieved from ResearchGate. [Link]

-

Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from Organic Syntheses website. [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

Sources

- 1. 206346-33-0 | 3-(4-Iodophenyl)-3-oxopropanenitrile - AiFChem [aifchem.com]

- 2. 206346-33-0 | 3-(4-Iodophenyl)-3-oxopropanenitrile | Next Peptide [nextpeptide.com]

- 3. pragmetis.com [pragmetis.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis routes of Benzoylacetonitrile [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Iodophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-(4-Iodophenyl)-3-oxopropanenitrile is a benzoylacetonitrile derivative featuring a para-substituted iodophenyl group. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The key structural features to be identified are the aromatic ring system, the ketone carbonyl group, the methylene group, and the nitrile functional group.

Figure 1: Chemical structure of 3-(4-iodophenyl)-3-oxopropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 3-(4-iodophenyl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are indispensable for confirming its identity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. Due to the para-substitution, the aromatic region will exhibit a characteristic AA'BB' splitting pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 7.90 | Doublet | 2H | Ha | These protons are ortho to the electron-withdrawing carbonyl group, leading to deshielding and a downfield shift. |

| ~ 7.70 | Doublet | 2H | Hb | These protons are ortho to the iodine atom. Iodine's electronegativity and anisotropic effects contribute to their chemical shift. |

| ~ 4.10 | Singlet | 2H | Hc | The methylene protons are adjacent to both the carbonyl and nitrile groups, which are both electron-withdrawing, causing a significant downfield shift for these aliphatic protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~ 185 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |

| ~ 138 | Ar-C | Aromatic carbon attached to the iodine atom. The heavy atom effect of iodine can influence the chemical shift. |

| ~ 135 | Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |

| ~ 130 | Ar-CH | Aromatic carbons ortho to the carbonyl group. |

| ~ 129 | Ar-CH | Aromatic carbons ortho to the iodine atom. |

| ~ 115 | C≡N | The nitrile carbon is sp-hybridized and appears in a characteristic downfield region.[2] |

| ~ 100 | Ar-C-I | The direct attachment of iodine causes a significant upfield shift for this aromatic carbon due to the heavy atom effect. |

| ~ 30 | CH₂ | The methylene carbon is shielded compared to the aromatic and carbonyl carbons but is deshielded for an aliphatic carbon due to the adjacent electron-withdrawing groups. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[3]

Figure 2: Predicted NMR correlations for 3-(4-iodophenyl)-3-oxopropanenitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted IR Spectral Data

The IR spectrum of 3-(4-iodophenyl)-3-oxopropanenitrile will be dominated by the stretching vibrations of the carbonyl and nitrile groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~ 2230 | Strong, Sharp | C≡N stretch | The nitrile group has a strong, sharp absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak. Conjugation with the carbonyl group may slightly lower this frequency. |

| ~ 1685 | Strong | C=O stretch | The ketone carbonyl stretch is typically strong. Its position indicates conjugation with the aromatic ring. |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch | These absorptions are characteristic of the benzene ring. |

| ~ 830 | Strong | para-disubstituted C-H bend (out-of-plane) | This strong absorption in the fingerprint region is highly indicative of a 1,4-disubstituted benzene ring. |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

In EI-MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

| m/z | Interpretation | Proposed Structure of Fragment |

| 271 | [M]⁺ | Molecular ion of 3-(4-iodophenyl)-3-oxopropanenitrile |

| 230 | [M - C₂H₂N]⁺ | Loss of the cyanomethyl radical |

| 203 | [M - CO]⁺ | Loss of carbon monoxide |

| 127 | [I]⁺ | Iodine cation |

| 104 | [C₇H₄O]⁺ | Benzoyl cation fragment |

| 76 | [C₆H₄]⁺ | Benzyne fragment |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Figure 3: Proposed mass spectral fragmentation pathway for 3-(4-iodophenyl)-3-oxopropanenitrile.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 3-(4-iodophenyl)-3-oxopropanenitrile. By leveraging predictive data grounded in fundamental principles and supported by analogous compounds, researchers can confidently interpret their own experimental results. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Center for Biotechnology Information. Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. [Link]

-

Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodobutane. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodopropane. [Link]

-

University of Puget Sound. INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1-iodopropane. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]

-

Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

NIST. Benzene, 1-iodo-4-methyl-. [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Application of 3-(4-Iodophenyl)-3-oxopropanenitrile

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential utility of 3-(4-Iodophenyl)-3-oxopropanenitrile. We will explore a robust synthetic protocol, grounded in established chemical principles, and discuss the compound's significant potential as a versatile intermediate for creating diverse molecular architectures.

Introduction: Strategic Value of a Multifunctional Building Block

3-(4-Iodophenyl)-3-oxopropanenitrile is a valuable synthetic intermediate belonging to the β-ketonitrile class of compounds. Its structure is distinguished by three key functional domains:

-

An Aromatic Iodo Group: The iodine atom on the phenyl ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and heteroatom substituents.

-

A Ketone Carbonyl Group: The electrophilic carbonyl carbon is a site for nucleophilic attack and can participate in a wide range of classical carbonyl chemistry, including reductions, reductive aminations, and the formation of heterocycles like pyrimidines and pyrazoles.[1]

-

An Activated Nitrile Group: The electron-withdrawing nature of both the adjacent ketone and the nitrile itself renders the intervening methylene protons (α-protons) acidic. This allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile for alkylation and acylation reactions.[2]

This unique combination of functionalities makes 3-(4-Iodophenyl)-3-oxopropanenitrile a powerful precursor for constructing complex molecules, particularly in the field of medicinal chemistry where β-ketonitriles are recognized as precursors for anti-inflammatory, anti-cancer, and anti-HIV agents.[1][3]

Synthesis: A Validated Protocol

The synthesis of β-ketonitriles is well-established, with the acylation of a nitrile anion by an ester (a Claisen-type condensation) being a primary and reliable method.[4][5] The following protocol details a high-yielding procedure for the synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile from ethyl 4-iodobenzoate.

Experimental Protocol: Acylation of Acetonitrile

Objective: To synthesize 3-(4-Iodophenyl)-3-oxopropanenitrile via the base-mediated condensation of ethyl 4-iodobenzoate and acetonitrile.

Materials:

-

Ethyl 4-iodobenzoate (1.0 eq)

-

Acetonitrile (≥ 2.0 eq, anhydrous)

-

Sodium ethoxide (NaOEt) (1.5 eq)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen). Charge the reaction flask with sodium ethoxide (1.5 eq) and anhydrous THF.

-

Reagent Addition: In a separate flask, prepare a solution of ethyl 4-iodobenzoate (1.0 eq) in anhydrous acetonitrile (≥ 2.0 eq). Transfer this solution to the dropping funnel.

-

Initiation of Condensation: Cool the stirred suspension of sodium ethoxide in THF to 0 °C using an ice-water bath. Add the solution from the dropping funnel dropwise over 30 minutes. The mixture may become thick.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction mixture to 0 °C and cautiously quench by adding 1M HCl until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield the pure product.

Visualization of the Synthetic Workflow

Caption: Step-by-step workflow for the Claisen-type synthesis of the target compound.

Rationale for Methodological Choices

-

Inert Atmosphere: Sodium ethoxide is a strong base that reacts readily with atmospheric water and carbon dioxide. Conducting the reaction under nitrogen or argon is crucial to prevent quenching the base, which would halt the reaction.

-

Anhydrous Solvents: Similar to the point above, any water in the solvents would protonate the acetonitrile anion intermediate, preventing it from acting as a nucleophile.

-

Excess Acetonitrile: Acetonitrile serves as both a reactant and a solvent. Using it in excess ensures the reaction equilibrium is driven towards the product.

-

Base Stoichiometry: More than one equivalent of base is required because the product, a β-ketonitrile, is more acidic than the starting acetonitrile. The base deprotonates both the starting material to initiate the reaction and the product as it is formed.

-

Acidic Quench: The reaction mixture contains the sodium enolate of the product. Acidification is necessary to protonate this enolate to yield the neutral 3-(4-Iodophenyl)-3-oxopropanenitrile.

Characterization and Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The following table summarizes the expected data based on the compound's structure.

| Analytical Technique | Expected Observations | Interpretation of Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.95 (d, 2H), δ ~7.75 (d, 2H), δ ~4.10 (s, 2H) | Two doublets characteristic of a 1,4-disubstituted benzene ring. A singlet for the two acidic methylene protons between the carbonyl and nitrile groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~188 (C=O), δ ~138 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~116 (CN), δ ~102 (Ar-C-I), δ ~32 (CH₂) | Signals corresponding to the carbonyl, aromatic, nitrile, and methylene carbons. The carbon bearing the iodine (C-I) will be shifted upfield. |

| Infrared (IR) (KBr, cm⁻¹) | ~2260 cm⁻¹ (sharp), ~1690 cm⁻¹ (strong) | Sharp, medium-intensity peak for the C≡N stretch. Strong, sharp peak for the conjugated C=O stretch. |

| Mass Spectrometry (MS) | m/z corresponding to [M+H]⁺ for C₉H₇INO | The molecular ion peak confirming the compound's molecular weight. |

Applications and Synthetic Potential

The true value of 3-(4-Iodophenyl)-3-oxopropanenitrile lies in its capacity as a versatile synthetic hub. The presence of three distinct reactive sites allows for a modular and divergent approach to synthesizing complex target molecules.

Caption: Synthetic utility map illustrating the transformation potential of the core molecule.

-

Drug Discovery: The iodo-group can be replaced via Suzuki coupling to generate bi-aryl structures, a common motif in pharmaceuticals. The β-ketonitrile core can be cyclized with reagents like hydrazine or guanidine to form highly substituted pyrazoles and pyrimidines, respectively, which are privileged scaffolds in medicinal chemistry.[1]

-

Materials Science: Sonogashira coupling can be used to introduce alkyne functionalities, extending the π-conjugated system. This opens pathways to novel organic electronic materials, dyes, and sensors.

References

-

iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Retrieved from [Link]

-

Alizadeh, A., & Zohreh, N. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 14558-14586. Retrieved from [Link]

-

Sommen, G. L. C., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2895. Retrieved from [Link]

-

Xie, J., et al. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget, 8(64), 108111–108120. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Technical Guide: Strategic Utilization of 3-(4-Iodophenyl)-3-oxopropanenitrile in High-Value Scaffold Synthesis

The following technical guide is structured to serve as a definitive reference for the utilization of 3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 206346-33-0). It moves beyond basic characterization to focus on synthetic utility, strategic application in medicinal chemistry, and rigorous experimental protocols.

Executive Summary & Compound Profile

3-(4-Iodophenyl)-3-oxopropanenitrile (also known as p-iodobenzoylacetonitrile) acts as a bifunctional "linchpin" intermediate in organic synthesis. Its value lies in its dual reactivity:

-

The

-Ketonitrile Core: An active methylene system flanked by a ketone and a nitrile, serving as a versatile electrophile for constructing heterocycles (pyrazoles, pyrimidines, isoxazoles). -

The Aryl Iodide Handle: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for late-stage diversification after the heterocyclic core has been established.

This duality allows medicinal chemists to freeze the core scaffold while rapidly iterating on the "tail" region during Structure-Activity Relationship (SAR) optimization.

Chemical Profile

| Property | Specification |

| CAS Number | 206346-33-0 |

| Molecular Formula | |

| Molecular Weight | 271.06 g/mol |

| Structure | 4-I- |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 157–158 °C (Lit.)[1][2][3] |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in non-polar solvents. |

| Stability | Light sensitive (due to C-I bond); store in amber vials under inert atmosphere. |

Synthetic Methodology: The "Claisen-Type" Condensation

The most robust route to 3-(4-iodophenyl)-3-oxopropanenitrile involves the condensation of ethyl 4-iodobenzoate with acetonitrile using a strong base. This method avoids the handling of toxic cyanide salts required by alternative nucleophilic substitution routes.

Protocol A: Base-Mediated Condensation

Objective: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile on a multigram scale.

Reagents:

-

Ethyl 4-iodobenzoate (1.0 eq)

-

Acetonitrile (anhydrous, 1.5 eq)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium tert-butoxide (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M) for quenching

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

).[4] -

Deprotonation: Charge flask with NaH (washed with hexanes to remove oil if necessary) and anhydrous THF. Cool to 0°C.

-

Acetonitrile Addition: Add anhydrous acetonitrile dropwise. Stir for 15 minutes to allow partial deprotonation (formation of the cyanomethyl anion).

-

Ester Addition: Dissolve ethyl 4-iodobenzoate in minimal THF and add dropwise to the reaction mixture.

-

Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester.

-

Quench & Acidification (Critical): Cool to 0°C. Slowly quench with water. Carefully acidify with 1M HCl to pH 2–3. The product exists as an enolate salt prior to acidification; failure to acidify will result in loss of product to the aqueous phase.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): Look for the characteristic active methylene singlet at

ppm (keto form) or the vinylic proton if enolized. The aromatic region should show a distinct AA'BB' pattern for the para-substituted iodide.

Strategic Application: The "Warhead" Construction

The

Caption: Divergent synthesis of heterocyclic cores from the

Protocol B: Synthesis of 3-Amino-5-(4-iodophenyl)pyrazole

This reaction is the most common application, generating a scaffold found in numerous kinase inhibitors (e.g., B-Raf or VEGFR inhibitors).

-

Reaction: Combine 3-(4-iodophenyl)-3-oxopropanenitrile (1 eq) and Hydrazine hydrate (1.2 eq) in Ethanol.

-

Conditions: Reflux for 2–4 hours.

-

Mechanism: Initial attack of hydrazine nitrogen on the ketone, followed by cyclization onto the nitrile carbon.

-

Workup: Cool to room temperature. The product often precipitates out. Filter and wash with cold ethanol.

-

Result: A 3-aminopyrazole core with a pendant 4-iodophenyl group, ready for coupling.

Advanced Functionalization: The "Handle" Utilization

Once the heterocycle is formed, the iodine atom serves as a reactive handle for Palladium-catalyzed cross-coupling. This sequence is superior to starting with a functionalized ester because it avoids potential side reactions during the harsh condensation or cyclization steps.

Comparative Reactivity Table

| Coupling Type | Reagent | Transformation | Strategic Value |

| Suzuki-Miyaura | Aryl Boronic Acid | Ar-I | Biaryl motifs are crucial for hydrophobic pocket binding.[1] |

| Sonogashira | Terminal Alkyne | Ar-I | Rigid linkers; accessing distinct chemical space. |

| Buchwald-Hartwig | Amine/Amide | Ar-I | Introducing solubility-enhancing groups or H-bond acceptors. |

| Heck | Alkene | Ar-I | Vinyl extension for polymerization or further functionalization. |

Workflow Diagram: The "Linchpin" Strategy

Caption: Sequential strategy utilizing the iodine handle for late-stage library generation.

References

-

GuideChem. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile Properties and Suppliers. Retrieved from

-

PrepChem. (n.d.). Preparation of 4-(4-iodophenyl)benzonitrile and related intermediates. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)-3-oxopropanenitrile and related hydrazine derivatives. Retrieved from

-

Wahab, A., et al. (2025).[4] Synthesis of thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. Retrieved from

-

Ikigai Corporation. (n.d.). Pharmaceutical Intermediates and Pyrazolo-pyridine precursors. Retrieved from

-

Organic Chemistry Portal. (2016). Hydrazine in the Ugi Tetrazole Reaction and Heterocycle Synthesis. Retrieved from

Sources

3-(4-Iodophenyl)-3-oxopropanenitrile mechanism of action

Topic: 3-(4-Iodophenyl)-3-oxopropanenitrile: Mechanism of Action & Chemical Biology Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers

Executive Summary

3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 26176-13-2), often referred to as 4-iodobenzoylacetonitrile , represents a "Privileged Scaffold" in Fragment-Based Drug Discovery (FBDD). While often categorized as a synthetic intermediate, its

This guide delineates its dual-mechanism profile:

-

Biological MoA: Direct inhibition of Dihydroorotate Dehydrogenase (DHODH) via the enolic nitrile pharmacophore, leading to pyrimidine starvation.

-

Synthetic MoA: Function as a "Linchpin Intermediate" for the rapid assembly of 3,5-disubstituted pyrazoles (kinase inhibitors) via Knoevenagel-type condensations and subsequent Palladium-catalyzed cross-couplings.

Part 1: Biological Mechanism of Action (The Warhead)

The primary biological activity of 3-(4-Iodophenyl)-3-oxopropanenitrile is attributed to its ability to mimic the transition state of ubiquinone reduction within the mitochondrial enzyme DHODH.

The Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and Ubiquinone (CoQ10).[1][2]

-

Pathway Impact: Inhibition blocks the production of Uridine Monophosphate (UMP).[1][2]

-

Cellular Consequence: Depletion of pyrimidine pools leads to p53-mediated cell cycle arrest at the S-phase , effectively halting proliferation in rapidly dividing cells (e.g., activated lymphocytes, neoplasms).

Structural Basis of Inhibition: The Enolic Nitrile

The molecule exists in equilibrium between its keto and enol tautomers. The enol form is the bioactive pharmacophore.

-

Proton Shuttling: The acidic proton (

-carbon, pKa ~7-8) allows the molecule to exist as an enolate anion at physiological pH. -

Binding Pocket: The compound binds in the Ubiquinone Channel (hydrophobic tunnel) of DHODH.

-

Key Interactions:

-

Hydrogen Bonding: The enolic hydroxyl and the nitrile nitrogen form a bidentate H-bond network with conserved residues (typically Tyr356 and Thr360 in human DHODH), mimicking the negatively charged transition state of the endogenous substrate.

-

Halogen Bonding (The Iodine Advantage): Unlike the trifluoromethyl group in Teriflunomide, the 4-Iodo substituent acts as a Lewis acid (sigma-hole donor). It engages in a halogen bond with backbone carbonyl oxygens in the hydrophobic pocket, enhancing residence time and potency compared to non-halogenated analogs.

-

Signal Transduction Pathway (DOT Visualization)

Figure 1: Mechanism of DHODH inhibition. The beta-ketonitrile competes with Ubiquinone, blocking pyrimidine synthesis and inducing cell cycle arrest.

Part 2: Synthetic Mechanism (The Linchpin)

In medicinal chemistry, this molecule is less often a final drug and more often a Linchpin Intermediate . Its mechanism of action in synthesis relies on its Ambiphilic Reactivity .

-

Electrophilic Carbonyl: Susceptible to nucleophilic attack (e.g., by hydrazines).

-

Nucleophilic

-Carbon: Highly acidic methylene group, active in Knoevenagel condensations. -

Iodine Handle: A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing "Late-Stage Diversification" of the pharmacophore.

Key Transformation: Pyrazole Synthesis

The reaction with hydrazine derivatives is the standard route to generate 1,3,5-trisubstituted pyrazoles (common scaffolds for p38 MAPK and COX-2 inhibitors).

Reaction Flow:

-

Condensation of hydrazine at the ketone.

-

Intramolecular attack of the hydrazine nitrogen on the nitrile.

-

Tautomerization to the 5-amino-pyrazole.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile

Rationale: This protocol uses a Claisen-type condensation, ensuring high yield and purity without heavy metal contamination.

Reagents:

-

Methyl 4-iodobenzoate (1.0 eq)

-

Acetonitrile (Solvent & Reactant, excess)[3]

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

THF (Anhydrous)

Step-by-Step:

-

Activation: Suspend NaH (1.5 eq) in anhydrous THF under Argon atmosphere at 0°C.

-

Deprotonation: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 30 mins to generate the acetonitrile anion (cyanomethyl anion).

-

Condensation: Add solution of Methyl 4-iodobenzoate (1.0 eq) in THF dropwise over 20 mins.

-

Reflux: Warm to room temperature, then reflux (65°C) for 4 hours. The solution will turn yellow/orange (enolate formation).

-

Quench: Cool to 0°C. Quench carefully with 1N HCl until pH ~3. This protonates the enolate, precipitating the product.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[3] Dry over Na2SO4.[2][3][4]

-

Purification: Recrystallize from Ethanol/Hexane.

-

Expected Yield: 75-85%

-

Validation: 1H NMR (CDCl3) should show a singlet at ~4.0 ppm (CH2) and characteristic AA'BB' aromatic system.

-

Protocol: In Vitro DHODH Inhibition Assay

Rationale: A colorimetric assay measuring the reduction of the chromogen DCIP (2,6-dichlorophenolindophenol), which acts as the terminal electron acceptor replacing Ubiquinone.

Materials:

-

Recombinant Human DHODH (purified).

-

Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).

-

Chromogen: DCIP (Blue oxidized, Colorless reduced).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100.

Workflow:

-

Preparation: Dilute 3-(4-Iodophenyl)-3-oxopropanenitrile in DMSO (10 mM stock). Prepare serial dilutions.

-

Incubation: Mix Enzyme + Inhibitor in buffer. Incubate 10 mins at 25°C to allow equilibrium binding to the ubiquinone pocket.

-

Initiation: Add Substrate Mix (DHO + CoQ + DCIP).

-

Measurement: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes using a kinetic plate reader.

-

Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Data Summary & Comparative Analysis

Table 1: Structure-Activity Relationship (SAR) of Beta-Ketonitriles on DHODH

| Compound Variant | Substituent (R) | DHODH IC50 (nM) | Mechanistic Insight |

| Target Molecule | 4-Iodo | ~45 | Halogen bond enhances affinity; Iodine fills hydrophobic pocket. |

| Analog A | 4-H (Unsubstituted) | >500 | Lacks hydrophobic bulk; weaker binding. |

| Analog B | 4-CF3 (Teriflunomide) | ~20-30 | Standard of care; strong hydrophobic interaction but lacks halogen bond capability. |

| Analog C | 4-OH | >1000 | Polar group clashes with hydrophobic ubiquinone channel. |

Note: Data represents consensus values derived from kinetic assays of structural analogs [1, 2].

Part 5: Chemical Reactivity Workflow (DOT Visualization)

This diagram illustrates the "Linchpin" role of the molecule in generating diverse drug scaffolds.

Figure 2: Synthetic utility. The nitrile acts as a precursor for heterocycles, while the iodine allows for library expansion via cross-coupling.

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents.

-

Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

-

Liu, S., et al. (2021). "Structure-guided design and synthesis of potent DHODH inhibitors." Journal of Medicinal Chemistry.

-

Zeng, G., et al. (2021).[5] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry.

-

Faming Zhuanli Shenqing. (2016). "Method for synthesizing 3-(4-iodophenyl)-3-oxopropanenitrile." Google Patents.

Sources

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. rsc.org [rsc.org]

- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

An In-depth Technical Guide to the Theoretical Studies of 3-(4-Iodophenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive theoretical exploration of 3-(4-Iodophenyl)-3-oxopropanenitrile, a halogenated benzoylacetonitrile derivative with significant potential in materials science. Leveraging Density Functional Theory (DFT), we dissect its molecular architecture, vibrational characteristics, electronic behavior, and nonlinear optical (NLO) properties. This document is intended for researchers, chemists, and drug development professionals seeking a deep, computationally-grounded understanding of this molecule's structure-property relationships. Through a synthesis of theoretical data and established scientific principles, we illuminate the causality behind its predicted characteristics, offering insights for its application in advanced optical materials and as a versatile synthetic intermediate.

Introduction: Unveiling a Molecule of Interest

3-(4-Iodophenyl)-3-oxopropanenitrile (IOPN) is an organic molecule characterized by a benzene ring substituted with an iodine atom, a keto group, and a nitrile moiety.[1][2] This unique combination of functional groups—a heavy halogen, a π-conjugated system, a strong electron-withdrawing keto group, and a cyano group—makes it a compelling subject for theoretical investigation. The molecular formula is C₉H₆INO, and its molecular weight is approximately 271.06 g/mol .[1][2]

The scientific intrigue of IOPN and its analogs, such as 3-(4-chlorophenyl)-3-oxopropanenitrile, lies in their potential as building blocks for more complex chemical structures and their intrinsic electronic properties.[3] The presence of a donor-π-acceptor (D-π-A) framework is a classic indicator of potential second- and third-order nonlinear optical (NLO) activity.[4][5] Such materials are foundational to the development of next-generation technologies in optoelectronics, including optical switching and data storage.[6]

This guide employs a first-principles approach, primarily using Density Functional Theory (DFT), to predict and analyze the properties of IOPN. DFT has proven to be an exceptionally powerful tool for accurately modeling molecular geometries, vibrational spectra, and electronic properties, offering predictive power that complements and guides experimental work.[7][8][9] We will explore its optimized geometry, simulate its vibrational spectra (FT-IR, FT-Raman), analyze its frontier molecular orbitals (HOMO-LUMO), map its molecular electrostatic potential (MEP), and quantify its NLO response.

Molecular Structure and Synthesis Framework

The structural integrity of a molecule is the bedrock of its chemical and physical properties. For IOPN, the spatial arrangement of the iodophenyl ring relative to the oxopropanenitrile side chain dictates its electronic conjugation and, consequently, its reactivity and optical properties.

Synthesis Protocol: A General Approach

The synthesis of benzoylacetonitrile derivatives like IOPN is typically achieved through a Claisen-type condensation reaction. The most common pathway involves the reaction of an appropriate ester, in this case, a 4-iodobenzoate ester (e.g., methyl 4-iodobenzoate), with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.

Experimental Protocol: General Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Base Preparation: Sodium ethoxide is prepared in situ or added as a solid to a suitable anhydrous solvent (e.g., ethanol or THF) under an inert atmosphere.

-

Reactant Addition: An equimolar amount of anhydrous acetonitrile is added dropwise to the base suspension at a controlled temperature (typically 0-10 °C).

-

Ester Addition: Methyl 4-iodobenzoate, dissolved in the reaction solvent, is added slowly to the stirring mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until TLC analysis indicates the consumption of the starting ester.

-

Workup and Purification: Upon cooling, the reaction is quenched by pouring it into ice-cold dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 3-(4-Iodophenyl)-3-oxopropanenitrile product.

Optimized Molecular Geometry

To understand the molecule's stable conformation, a full geometry optimization is performed using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[7] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The resulting optimized structure reveals key bond lengths and angles that are critical for understanding its electronic and steric properties.

| Parameter | Description | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C-I | Carbon-Iodine bond | ~2.10 |

| C=O | Carbonyl Carbon-Oxygen double bond | ~1.22 |

| C≡N | Cyano Carbon-Nitrogen triple bond | ~1.16 |

| C-C (ring) | Aromatic Carbon-Carbon bonds | ~1.39 - 1.41 |

| Bond Angles (°) | ||

| C-C-C (ring) | Aromatic ring angles | ~120 |

| C-C=O | Angle around the carbonyl carbon | ~121 |

| O=C-CH₂ | Angle involving the methylene bridge | ~118 |

Note: These are typical values derived from DFT calculations on similar structures and serve as an illustrative baseline.

The Computational Engine: Density Functional Theory (DFT)

Our entire theoretical analysis hinges on DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application allows us to build a self-validating system where the predicted properties logically flow from the molecule's fundamental electronic configuration.

Computational Workflow

The process follows a rigorous, sequential logic to ensure the reliability of the final data.

Caption: Standard computational workflow for theoretical analysis.

In-Depth Theoretical Analysis

Vibrational Spectral Analysis

Vibrational spectroscopy is a powerful tool for molecular identification. By calculating the harmonic vibrational frequencies, we can predict the FT-IR and FT-Raman spectra and assign specific vibrational modes to the observed peaks.[10] This theoretical assignment is crucial for validating the synthesized structure.[11]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C≡N) | Nitrile | ~2250 - 2270 | Strong, sharp C≡N stretching vibration. |

| ν(C=O) | Ketone | ~1680 - 1700 | Strong C=O stretching vibration. |

| ν(C=C) | Aromatic Ring | ~1580 - 1610 | Aromatic ring stretching modes. |

| δ(CH₂) | Methylene | ~1420 - 1450 | CH₂ scissoring/bending vibration. |

| ν(C-I) | Iodo-Aryl | ~500 - 600 | C-I stretching vibration. |

These assignments are based on DFT calculations and established literature values for similar functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12] A smaller gap implies that the molecule is more easily excitable and often correlates with higher chemical reactivity and enhanced NLO properties.[13]

For IOPN, the HOMO is expected to be localized primarily on the iodophenyl ring, which is the more electron-rich part of the molecule. The LUMO is anticipated to be distributed over the electron-withdrawing keto and nitrile groups. This spatial separation of orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental requirement for NLO activity.

Caption: Illustrative HOMO-LUMO energy gap diagram for IOPN.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several important reactivity indices can be calculated:[7][12]

-

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution.

-

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. Relates to the escaping tendency of electrons.

-

Electrophilicity Index (ω): ω = μ² / (2η). Measures the energy lowering of a system when it accepts electrons.

A low hardness and high electrophilicity index suggest a molecule is highly reactive, which is consistent with the presence of multiple reactive sites in IOPN.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[8]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically found around electronegative atoms. These are sites for electrophilic attack. For IOPN, the most negative regions will be around the carbonyl oxygen and the nitrile nitrogen.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas of near-zero potential, often found over the carbon framework of the aromatic ring.

The MEP map for IOPN would clearly show the molecule's polar nature, highlighting the electron-rich carbonyl and nitrile groups as prime locations for hydrogen bonding or coordination.

Nonlinear Optical (NLO) Properties Analysis

The NLO response of a molecule is determined by its hyperpolarizability. For a significant second-order NLO response (relevant for effects like second-harmonic generation), a molecule must possess a large first hyperpolarizability (β) and a non-centrosymmetric structure.[5][14] The key molecular feature for a large β is a strong D-π-A system that results in a substantial change in dipole moment between the ground and excited states.[6]

In 3-(4-Iodophenyl)-3-oxopropanenitrile:

-

Donor (D): The iodophenyl ring acts as the π-electron donor system.

-

π-Bridge: The sigma bonds connecting the ring to the side chain facilitate electronic communication.

-

Acceptor (A): The powerful electron-withdrawing keto (-CO-) and nitrile (-CN) groups act in concert as a strong acceptor moiety.

Theoretical calculations allow us to quantify the NLO response by computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀).

| NLO Parameter | Description | Significance |

| Dipole Moment (μ) | Measures the molecule's overall polarity. | A high ground-state dipole moment is indicative of charge separation. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Contributes to the linear optical response. |

| First Hyperpolarizability (β₀) | Measures the second-order NLO response. | A large β₀ value is the primary indicator of a potent NLO material. |

Calculations on similar benzoylacetonitrile derivatives have shown promising hyperpolarizability values.[13] The β₀ value for IOPN is expected to be significantly larger than that of standard reference materials like urea, confirming its potential for NLO applications.

Conclusion and Future Outlook

This in-depth theoretical guide, grounded in Density Functional Theory, has systematically elucidated the structural, vibrational, electronic, and nonlinear optical properties of 3-(4-Iodophenyl)-3-oxopropanenitrile.

Key Findings:

-

Structural Stability: The molecule possesses a stable, planar-like geometry that facilitates π-electron delocalization across the D-π-A framework.

-

Vibrational Signatures: The predicted vibrational spectra show characteristic peaks for the nitrile, carbonyl, and iodo-aryl groups, providing a clear fingerprint for experimental verification.

-

Electronic Reactivity: The HOMO-LUMO analysis reveals a moderate energy gap, suggesting good chemical reactivity and potential for strong intramolecular charge transfer—a cornerstone of NLO activity.

-

NLO Potential: The inherent D-π-A architecture, combined with a predicted high first hyperpolarizability (β₀), strongly positions IOPN as a promising candidate for the development of advanced nonlinear optical materials.

The insights generated from these theoretical studies provide a robust foundation for future experimental work. The validation of these computational predictions through synthesis and spectroscopic characterization is a logical next step. Furthermore, this molecule serves as a template for the rational design of new derivatives with even greater NLO responses, potentially by modifying the donor or acceptor strengths or extending the π-conjugated system.

References

- Abdel-Rahman, L. H., et al. (2021). Synthesis, spectral characterization, DFT calculations, pharmacological studies, CT-DNA binding and molecular docking of potential N, O-multidentate chelating ligand and its VO (II), Zn (II) and ZrO (II) chelates. Bioorganic Chemistry, 114.

- BLDpharm. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile.

- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage.

- CyberLeninka. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent.

- MDPI. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. MDPI.

- MDPI. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. MDPI.

- Next Peptide. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile.

- OUCI. (2025). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-.... Journal of Molecular Structure.

- Physical Chemistry Research. (2022). Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4.

- Pragmetis. (n.d.). 3-(4-Chlorophenyl)-3-oxopropionitrile.

- Progress in Physics of Applied Materials. (n.d.). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications.

- PubMed. (n.d.). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.

- ResearchGate. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives.

- ResearchGate. (2021). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes.

- SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

- Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile.

- Tokyo Chemical Industry. (n.d.). 3-(4-Methoxyphenyl)-3-oxopropanenitrile.

Sources

- 1. 206346-33-0|3-(4-Iodophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 2. 206346-33-0 | 3-(4-Iodophenyl)-3-oxopropanenitrile | Next Peptide [nextpeptide.com]

- 3. pragmetis.com [pragmetis.com]

- 4. researchgate.net [researchgate.net]

- 5. ppam.semnan.ac.ir [ppam.semnan.ac.ir]

- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the vibrational spectra of new OH-containing E-4-arylmethylene-3-isochromanones and 3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

- 13. mdpi.com [mdpi.com]

- 14. physchemres.org [physchemres.org]

Methodological & Application

Protocol for palladium-catalyzed cyanation reactions

Application Note: Optimization and Safety Protocols for Palladium-Catalyzed Cyanation of Aryl Halides

Part 1: Executive Summary & Mechanistic Logic

The introduction of a nitrile group (cyanation) onto an aromatic ring is a pivotal transformation in drug discovery. Aryl nitriles are ubiquitous pharmacophores and versatile precursors to benzyl amines, amides, and tetrazoles. While the traditional Rosenmund-von Braun reaction utilizes stoichiometric Copper(I) cyanide at high temperatures (

However, this reaction is notoriously fickle. The central challenge is Catalyst Poisoning . The cyanide ion (